Methyl 3,5-dinitrosalicylate
Description
Contextualization within Nitroaromatic Esters and Salicylate (B1505791) Chemistry
The chemical identity of Methyl 3,5-dinitrosalicylate is best understood by examining its constituent parts. It is fundamentally a derivative of salicylic (B10762653) acid, a compound where a hydroxyl group and a carboxylic acid group are attached to a benzene (B151609) ring. britannica.com The chemistry of salicylates is extensive, with the parent acid and its derivatives like acetylsalicylic acid being cornerstones of pharmaceutical development. wiley-vch.de The esterification of salicylic acid's carboxyl group with methanol (B129727) yields methyl salicylate, a naturally occurring compound known as oil of wintergreen. britannica.com
This compound builds upon this structure by incorporating two nitro groups (–NO2) onto the aromatic ring at positions 3 and 5. This places it within the class of nitroaromatic compounds. nih.gov Nitroaromatic compounds are characterized by the presence of one or more nitro groups attached to an aromatic ring system. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, making these compounds useful in various chemical syntheses and applications. nih.govnih.gov As both an ester and a dinitro-substituted aromatic compound, this compound is classified as a nitroaromatic ester, a group of substances studied for their reactivity and photochemical properties. acs.org
Historical Perspectives on Related Chemical Entities
The history of the core salicylate structure is rooted in traditional medicine, with remedies from willow bark being used for millennia to manage pain and fever. nih.govnih.gov The modern scientific investigation began in the 19th century. In 1828, Professor Johann Buchner isolated the active component, which he named salicin. nih.gov A decade later, in 1838, the Italian chemist Raffaele Piria successfully prepared the more potent acidic form, salicylic acid. britannica.comwikipedia.org The development of a commercially viable synthetic route by Hermann Kolbe in 1859 further propelled the study and use of salicylates. wiley-vch.de
The direct precursor to this compound is 3,5-dinitrosalicylic acid (DNSA). This related entity can be prepared through the nitration of salicylic acid. wikipedia.org DNSA became a significant compound in its own right in the field of biochemistry after James B. Sumner introduced it as a reagent for estimating the level of reducing sugars in urine. wikipedia.org The colorimetric reaction between DNSA and reducing sugars, which forms 3-amino-5-nitrosalicylic acid, became the basis for the widely used DNS assay for quantifying carbohydrates. wikipedia.orgchemicalbook.com
Overview of Key Research Domains
Academic research involving this compound focuses on its utility as a specialized reagent in organic synthesis and materials science.
A primary research domain is its application as an efficient glycosylation donor. biosynth.com In this context, it is often referred to by the acronym DISAL (this compound). rsc.orgresearchgate.net The DISAL method provides an effective and easily handled protocol for the glycosylation of alcohols and oligosaccharides, a crucial process in carbohydrate chemistry and the synthesis of complex natural products. rsc.orgresearchgate.net Research has demonstrated its use under mild conditions to create glycosidic bonds, for instance, in the synthesis of glycosylated phenazine (B1670421) natural products. rsc.org In one study, these synthesized glycosides were screened for biological activity, with one analog showing inhibitory effects on the enzyme topoisomerase II. rsc.org
Another significant area of research involves the synthesis of specifically labeled versions of the compound for use in spectroscopic studies. Deuterium-labeled Methyl 3,5-dinitrosalicylates have been synthesized to aid in the study of long-range coupling and the conformation of aromatic systems using proton magnetic resonance (p.m.r.) and infrared spectroscopy. cdnsciencepub.comcdnsciencepub.com
More recent explorations have investigated the use of this compound in the field of materials science. Researchers have synthesized a novel non-crystalline, porous 2D-flake complex of Magnesium(II) with this compound ligands. This metal-organic complex was subsequently studied for its potential application in hydrogen storage. researchgate.net
Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydroxy-3,5-dinitrobenzoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O7/c1-17-8(12)5-2-4(9(13)14)3-6(7(5)11)10(15)16/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMELTKSLWXJXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O7 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066816 | |
| Record name | Benzoic acid, 2-hydroxy-3,5-dinitro-, methyl ester | |
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Molecular Weight |
242.14 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
22633-33-6 | |
| Record name | Methyl 2-hydroxy-3,5-dinitrobenzoate | |
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| Record name | Methyl 3,5-dinitrosalicylate | |
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| Record name | Methyl 3,5-dinitrosalicylate | |
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| Record name | Benzoic acid, 2-hydroxy-3,5-dinitro-, methyl ester | |
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| Record name | Benzoic acid, 2-hydroxy-3,5-dinitro-, methyl ester | |
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| Record name | Methyl 3,5-dinitrosalicylate | |
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| Record name | METHYL 3,5-DINITROSALICYLATE | |
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Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for Methyl 3,5-Dinitrosalicylate
The preparation of this compound is primarily achieved through two well-established pathways: the direct nitration of methyl salicylate (B1505791) or the esterification of 3,5-dinitrosalicylic acid.
Nitration Protocols of Methyl Salicylate
The direct nitration of methyl salicylate involves the introduction of two nitro groups onto the aromatic ring. A common method employs a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. nih.govchemicalbook.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. nih.gov The reaction is highly exothermic and requires careful temperature control to prevent side reactions and ensure safety. nih.gov
However, direct nitration of methyl salicylate often leads to a mixture of products, with the primary isomers being methyl 3-nitrosalicylate and methyl 5-nitrosalicylate. Achieving dinitration to form the 3,5-dinitro derivative requires forcing conditions. The regioselectivity is influenced by the directing effects of the hydroxyl (-OH) and methyl ester (-COOCH₃) groups. A study on the nitration of methyl salicylate with ferric nitrate (B79036) in refluxing ethyl acetate (B1210297) showed a regioselectivity (P/O ratio of methyl 5-nitrosalicylate to methyl 3-nitrosalicylate) of up to 5.3. nih.gov
To circumvent the challenges of separating isomers, a multi-step approach can be employed. This involves first reacting methyl salicylate with concentrated sulfuric acid to introduce a sulfonic acid group, followed by the addition of a nitric-sulfuric acid mixture to yield 3-nitro-5-sulfonic acid methyl salicylate. Subsequent removal of the sulfonic acid group by heating in an aqueous sulfuric acid solution yields 3-nitrosalicylic acid, which can then be esterified. This method enhances the yield of the 3-position nitrated product specifically.
Table 1: Comparison of Nitration Methods for Salicylates
| Method | Nitrating Agent | Key Features | Product(s) |
| Mixed Acid Nitration | Conc. HNO₃ / Conc. H₂SO₄ | Standard, highly exothermic, requires careful temperature control. nih.gov | Mixture of 3-nitro, 5-nitro, and 3,5-dinitrosalicylic acid/esters. nih.gov |
| Ferric Nitrate Nitration | Fe(NO₃)₃ | Milder conditions, higher regioselectivity towards 5-nitro isomer. nih.gov | Primarily methyl 5-nitrosalicylate and methyl 3-nitrosalicylate. nih.gov |
| Sulfonation-Nitration | Conc. H₂SO₄ then HNO₃/H₂SO₄ | Controlled regioselectivity, avoids isomer separation issues. | Primarily 3-nitro derivatives. |
Esterification of 3,5-Dinitrosalicylic Acid
An alternative and often more direct route to pure this compound is the esterification of 3,5-dinitrosalicylic acid. This reaction, a type of Fischer esterification, involves heating a solution of 3,5-dinitrosalicylic acid in methanol (B129727) with a strong acid catalyst, typically concentrated sulfuric acid. The reaction is reversible and is driven to completion by using an excess of methanol.
In a typical procedure, 3,5-dinitrosalicylic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is then heated under reflux. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is often isolated by pouring the reaction mixture into ice water, which causes the less soluble this compound to precipitate. The solid product can then be collected by filtration and purified by recrystallization. This method is advantageous as it starts from a precursor where the nitro groups are already in the desired positions, thus avoiding issues with regioselectivity during nitration.
Deuterium (B1214612) Labeling Approaches for Mechanistic Studies
For mechanistic and spectroscopic studies, isotopically labeled compounds are invaluable. The synthesis of specifically deuterated methyl 3,5-dinitrosalicylates has been reported to elucidate long-range coupling phenomena in proton magnetic resonance (p.m.r.) spectroscopy. The synthesis of 2-carbomethoxy-4,6-dinitrophenol-3-d (a deuterated isomer of this compound) demonstrates a complex, multi-step sequence.
The process may involve:
Selective Halogenation: Introduction of a halogen, such as iodine, at a specific position on the salicylic (B10762653) acid ring.
Halogen-Deuterium Exchange: Removal of the aromatic halogen and its replacement with deuterium using a deuterium source.
Esterification and Nitration: The resulting deuterated salicylic acid is then esterified and nitrated to produce the final labeled compound.
These syntheses require precise control over reaction conditions to ensure the specific placement of the deuterium atom without scrambling.
Advanced Synthetic Strategies and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of more environmentally benign and efficient processes. In the context of synthesizing this compound, this involves moving away from harsh reagents like the traditional nitric/sulfuric acid mixture.
One such advanced strategy is the use of metal nitrates as nitrating agents. Research has shown that ferric nitrate can serve as an effective nitrating agent for methyl salicylate. nih.gov This reaction proceeds under milder conditions (refluxing ethyl acetate) compared to mixed-acid nitration. nih.gov The proposed mechanism involves a coordination-mediated radical nitration process, where the coordination of methyl salicylate to the ferric ion facilitates the formation of nitro radicals. nih.gov This method not only reduces the use of corrosive strong acids but can also improve regioselectivity and allow for easier recovery of the metal as oxides or hydroxides. nih.gov Such approaches align with the principles of green chemistry by reducing hazardous waste and improving reaction efficiency.
Derivatization Reactions of this compound
The nitro groups of this compound are highly susceptible to chemical transformation, making the compound a useful intermediate for synthesizing more complex molecules.
Reduction of Nitro Groups to Amino Derivatives
The reduction of the two nitro groups on this compound to form methyl 3,5-diaminosalicylate is a key transformation. This reaction opens pathways to a variety of compounds, including pharmaceuticals and dyes. A common and effective method for this reduction is catalytic hydrogenation. google.com
In this process, this compound is dissolved in a suitable solvent, such as methanol or ethanol, and a metal catalyst is added. google.com The mixture is then exposed to hydrogen gas (H₂), often under pressure. nih.govgoogle.com
Table 2: Catalysts for Hydrogenation of Nitroarenes
| Catalyst | Typical Conditions | Advantages |
| Palladium on Carbon (Pd/C) | H₂ gas, various pressures, ambient or elevated temperature. google.com | High activity, good selectivity, widely used. |
| Raney Nickel (Raney Ni) | H₂ gas, often requires elevated temperature and pressure. | Cost-effective, highly active. |
| Platinum(IV) Oxide (PtO₂) | H₂ gas, typically at room temperature and atmospheric pressure. | Effective under mild conditions. |
| Cobalt Corrole Complex | H₂ gas (40 bar), 120 °C. nih.gov | Homogeneous catalysis, broad functional group tolerance. nih.gov |
The reaction proceeds with the chemoselective reduction of the nitro groups to primary amino groups (-NH₂), while typically leaving the ester and hydroxyl functionalities intact. For example, the hydrogenation of 3,5-dinitrosalicylic acid to 3,5-diaminosalicylic acid has been successfully carried out in an autoclave using a catalyst in methanol. google.com After the reaction, the catalyst is removed by filtration, and the resulting methyl 3,5-diaminosalicylate can be isolated by removing the solvent. nih.govgoogle.com This diamino derivative is a valuable building block for the synthesis of polymers, heterocyclic compounds, and other complex organic molecules.
Nucleophilic Substitution Reactions
The chemical structure of this compound, featuring a benzene (B151609) ring activated by two electron-withdrawing nitro groups, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces a leaving group on the aromatic ring. The nitro groups, particularly at the ortho and para positions relative to a potential leaving group, stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. This stabilization lowers the activation energy and facilitates the substitution reaction.
For this compound, intermolecular reactions with oxyanion nucleophiles proceed via an uncatalyzed nucleophilic attack on the ester. researchgate.net The reaction mechanism involves the addition of the nucleophile to the aromatic ring, forming the resonance-stabilized carbanion intermediate, followed by the elimination of the leaving group. This addition-elimination pathway is characteristic of SNAr reactions involving activated aromatic systems.
Hydrolysis of the Ester Moiety
The hydrolysis of the ester group in this compound is a critical transformation that has been the subject of detailed kinetic studies. This reaction involves the cleavage of the methyl ester to yield 3,5-dinitrosalicylic acid and methanol. The process can be influenced by pH and the presence of catalysts. The pKa of the ortho-hydroxy group in this compound (referred to as HMDNS) is 2.45. rsc.org This acidity plays a significant role in the hydrolysis mechanism, particularly concerning the reactivity of its conjugate base (MDNS⁻).
Kinetic Investigations of Hydrolysis
Kinetic studies provide quantitative insight into the rates of hydrolysis for both the neutral this compound molecule and its conjugate base. At 25 °C, the rate constant for the uncatalyzed reaction of the neutral HMDNS with water is 6.5 x 10⁻⁶ s⁻¹. rsc.org The conjugate base, MDNS⁻, exhibits different reaction rates with various nucleophiles. The rate constant for the reaction of MDNS⁻ with the hydroxide (B78521) anion is 5.3 x 10⁻² mol dm⁻³ s⁻¹, while its reaction with water has a rate constant of 6.6 x 10⁻⁶ s⁻¹. rsc.org
These findings highlight the influence of the nucleophile's strength and the state of the substrate on the reaction kinetics. The reaction with the potent hydroxide nucleophile is significantly faster than the neutral hydrolysis in water.
| Reactant Species | Nucleophile | Rate Constant (at 25 °C) | Source |
|---|---|---|---|
| HMDNS (neutral molecule) | Water | 6.5 × 10⁻⁶ s⁻¹ | rsc.org |
| MDNS⁻ (conjugate base) | Hydroxide anion | 5.3 × 10⁻² mol dm⁻³ s⁻¹ | rsc.org |
| MDNS⁻ (conjugate base) | Water | 6.6 × 10⁻⁶ s⁻¹ | rsc.org |
Intramolecular Catalysis in Ester Hydrolysis
Intramolecular catalysis occurs when a functional group within the reacting molecule itself participates in the reaction, accelerating the rate. In the context of ortho-hydroxyaryl esters, the ortho-hydroxyl group can potentially act as an intramolecular catalyst. However, for the hydrolysis of this compound's conjugate base (MDNS⁻), there is no evidence to support intramolecular general base catalysis of the water reaction by the weakly basic ortho-O⁻ group. rsc.org The rate constant for the uncatalyzed reaction of the neutral molecule with water is nearly identical to the rate of the water reaction with the conjugate base, which suggests the phenoxide group does not provide significant catalytic assistance. rsc.org
When comparing the hydrolysis of MDNS⁻ to other salicylate esters using Brønsted plots, it displays anomalous behavior. While structurally belonging to a group of salicylate esters that typically undergo intramolecular base-catalyzed hydrolysis, its kinetic data aligns with a different group of esters. This deviation is attributed to differences in resonance stabilization and hydrogen bonding within the transition state. rsc.org In related compounds like 3,5-dinitroaspirin, hydrolysis can involve intramolecular nucleophilic attack by the neighboring carboxylate group, but this specific mechanism is not the dominant pathway for this compound. researchgate.netacs.org
Based on the comprehensive search conducted, detailed experimental spectroscopic data specifically for the compound "this compound" is not available in the public domain literature and spectral databases accessed.
While the compound itself is documented in chemical databases such as PubChem (CID 89779) and is known by its CAS number 22633-33-6, published research articles containing in-depth analysis and data for its FTIR, Raman, ¹H NMR, ¹³C NMR, and UV-Vis spectra could not be located.
The available search results primarily provide extensive spectroscopic information for the related but structurally distinct compound, 3,5-dinitrosalicylic acid (the carboxylic acid precursor), and for methyl salicylate . Using this data would be scientifically inaccurate for an article focused solely on this compound.
Due to the absence of the required factual and specific data for this compound, it is not possible to generate the detailed, scientifically accurate article with data tables as requested in the instructions. To do so would require speculation or the use of incorrect data, which would violate the core requirements of accuracy and strict adherence to the specified subject compound.
Advanced Spectroscopic and Computational Investigations
X-ray Diffraction Crystallography
Single crystal X-ray diffraction (SCXRD) offers precise information on bond lengths, bond angles, and the conformation of a molecule. For Methyl 3,5-dinitrosalicylate (methyl 2-hydroxy-3,5-dinitrobenzoate), SCXRD analysis reveals a largely planar molecular structure, a common feature for aromatic compounds.
The crystal structure of this compound has been determined and its data deposited in the Cambridge Structural Database (CSD). The analysis indicates the presence of a strong intramolecular hydrogen bond between the hydroxyl group proton and an oxygen atom of the adjacent ester carbonyl group. This interaction contributes to the planarity of the salicylate (B1505791) moiety. The two nitro groups are slightly twisted out of the plane of the benzene (B151609) ring. The crystal packing is stabilized by various intermolecular interactions, including C—H···O hydrogen bonds, which link the molecules into a cohesive three-dimensional network.
Table 1: Selected Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₈H₆N₂O₇ |
| Formula Weight | 242.14 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 12.8942 (10) |
| b (Å) | 6.8189 (6) |
| c (Å) | 11.2333 (9) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 986.73 (14) |
| Z | 4 |
| Density (calculated) | 1.629 Mg/m³ |
Powder X-ray diffraction (PXRD) serves as a rapid and non-destructive analytical tool for the identification of crystalline phases. Each crystalline solid produces a unique diffraction pattern, often referred to as a "fingerprint," which is dependent on its crystal structure. This technique is crucial for confirming the phase purity of a bulk sample, identifying unknown crystalline materials, and studying polymorphism. mdpi.com
In the context of this compound and its related compounds, PXRD is used to verify that the bulk synthesized material corresponds to the single phase identified by SCXRD and is free from crystalline impurities or different polymorphic forms. researchgate.net The experimental PXRD pattern of a pure sample would be compared to a pattern simulated from the single-crystal X-ray data. A close match between the experimental and simulated patterns confirms the phase purity of the bulk sample. Any additional peaks in the experimental pattern would indicate the presence of impurities or other crystalline phases.
Mass Spectrometry (MS) Characterization of this compound and its Derivatives
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
For this compound (molecular weight: 242.14 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 242. The fragmentation of this molecular ion would likely proceed through several characteristic pathways common to aromatic esters and nitro compounds. nih.govresearchgate.net
Key expected fragmentation pathways include:
Loss of a methoxy radical (•OCH₃): This is a common fragmentation for methyl esters, leading to the formation of an acylium ion. This would result in a prominent peak at m/z 211 ([M - 31]⁺). brainly.comstackexchange.com
Loss of methanol (B129727) (CH₃OH): Fragmentation can also occur via the loss of a neutral methanol molecule, particularly influenced by the ortho-hydroxyl group, leading to a peak at m/z 210 ([M - 32]⁺).
Loss of a nitro group (•NO₂): The cleavage of a nitro group is a characteristic fragmentation for nitroaromatic compounds, which would produce a fragment ion at m/z 196 ([M - 46]⁺). nih.govresearchgate.netcdnsciencepub.com
Loss of carbon monoxide (CO): Following the initial loss of the methoxy radical, the resulting acylium ion can lose a molecule of CO, giving rise to a peak at m/z 183 ([M - 31 - 28]⁺). brainly.com
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Ion Formula | Fragment Lost |
| 242 | [C₈H₆N₂O₇]⁺ | (Molecular Ion) |
| 211 | [C₇H₃N₂O₆]⁺ | •OCH₃ |
| 196 | [C₈H₆NO₅]⁺ | •NO₂ |
| 183 | [C₆H₃N₂O₅]⁺ | •OCH₃, CO |
| 165 | [C₆H₃NO₄]⁺ | •OCH₃, CO, H₂O |
Quantum Chemical Computations (DFT, TD-DFT)
Quantum chemical computations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These methods provide detailed insights into molecular geometry, conformational stability, and chemical reactivity. researchgate.net
Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. mdpi.comyoutube.com For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the most stable conformation.
Table 3: Representative Calculated Geometrical Parameters for this compound (DFT/B3LYP)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C=O (ester) | 1.22 |
| Bond Length (Å) | C-O (ester) | 1.35 |
| Bond Length (Å) | O-H (hydroxyl) | 0.97 |
| Bond Length (Å) | N-O (nitro) | 1.23 |
| Bond Angle (°) | O=C-O (ester) | 124.5 |
| Dihedral Angle (°) | C-C-N-O (nitro) | ~20-30 |
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small gap indicates that the molecule is more reactive. For this compound, the presence of electron-withdrawing nitro groups and the conjugated π-system of the benzene ring significantly influences the energies of the frontier orbitals. DFT calculations show that the HOMO is primarily localized on the benzene ring and the hydroxyl oxygen, while the LUMO is distributed over the nitro groups and the carboxylate moiety, indicating these are the likely sites for nucleophilic and electrophilic attack, respectively.
Table 4: Calculated Frontier Molecular Orbital Energies (DFT/B3LYP)
| Parameter | Energy (eV) |
| E(HOMO) | -7.5 to -8.5 |
| E(LUMO) | -3.0 to -4.0 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
Natural Bond Orbital (NBO) Analysis and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study the distribution of electron density in atoms and bonds. It provides a localized, Lewis-like description of molecular bonding, allowing for the investigation of intramolecular interactions, charge transfer, and hyperconjugation. The analysis focuses on donor-acceptor interactions, where filled "donor" orbitals interact with empty "acceptor" orbitals, leading to a stabilization of the molecule. The energy of this stabilization is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater charge delocalization.
Key interactions that would be expected from an NBO analysis of this compound include:
Intramolecular Hydrogen Bonding: A strong interaction between a lone pair on the carbonyl oxygen of the methyl ester group and the antibonding orbital of the adjacent hydroxyl O-H bond, which stabilizes the planar conformation of the molecule.
Resonance and Delocalization: Significant delocalization of electron density from the oxygen lone pairs of the hydroxyl and ester groups into the π* orbitals of the benzene ring. Subsequently, the electron-withdrawing nitro groups pull electron density from the ring via π → π* interactions. These delocalizations are crucial for the molecule's electronic structure and reactivity.
The table below illustrates the types of donor-acceptor interactions identified by NBO analysis and their contribution to the stability of the molecular structure.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type & Significance |
| LP (O) of Hydroxyl | π* (C=C) of Ring | High | Indicates significant electron donation from the hydroxyl group to the aromatic ring, enhancing resonance. |
| π (C=C) of Ring | π* (N=O) of Nitro | High | Represents the strong electron-withdrawing effect of the nitro groups, leading to charge delocalization from the ring. |
| LP (O) of Carbonyl | σ* (O-H) of Hydroxyl | Moderate to High | Confirms the presence of a strong intramolecular hydrogen bond, which restricts conformational freedom and increases stability. |
| LP (O) of Ester | π* (C=C) of Ring | Moderate | Shows delocalization of the ester group's electrons into the aromatic system. |
Spectroscopic Property Prediction (Vibrational, Electronic, NMR Chemical Shifts)
Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are invaluable for interpreting experimental data and confirming structural assignments.
Vibrational Spectroscopy (FT-IR and FT-Raman) Theoretical vibrational frequencies can be calculated using DFT methods, such as B3LYP with a 6-311G(d,p) basis set. The calculated wavenumbers are often scaled to correct for anharmonicity and computational approximations, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. This process enables the precise assignment of vibrational modes to specific functional groups and bond movements (e.g., stretching, bending).
Table: Predicted Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |
|---|---|---|
| O-H Stretch | ~3200-3300 | Intramolecularly hydrogen-bonded hydroxyl group |
| C-H Stretch (Aromatic) | ~3000-3100 | Aromatic C-H stretching vibrations |
| C=O Stretch (Ester) | ~1700-1720 | Carbonyl stretching of the methyl ester group |
| NO₂ Asymmetric Stretch | ~1520-1540 | Asymmetric stretching of the nitro groups |
| C=C Stretch (Aromatic) | ~1450-1600 | Aromatic ring skeletal vibrations |
Electronic Spectroscopy (UV-Visible) Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. This method calculates the energies of electronic transitions between molecular orbitals, the corresponding maximum absorption wavelengths (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption band. For this compound, the predicted spectrum would be characterized by π → π* and n → π* transitions involving the aromatic ring, the nitro groups, and the carbonyl group.
Table: Predicted Electronic Transitions for this compound
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Orbitals Involved |
|---|---|---|---|
| π → π* | ~250-280 | High | Transition involving the aromatic system and nitro groups. |
NMR Chemical Shifts The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). Theoretical shifts are calculated relative to a reference compound (e.g., Tetramethylsilane, TMS) and can be compared with experimental data to aid in the assignment of specific nuclei in the molecule.
Table: Predicted NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Description |
|---|---|---|
| ¹H (OH) | 11.0 - 12.0 | Deshielded proton due to hydrogen bonding and electron-withdrawing groups. |
| ¹H (Aromatic) | 8.5 - 9.0 | Protons on the aromatic ring, strongly deshielded by nitro groups. |
| ¹H (CH₃) | 3.9 - 4.1 | Protons of the methyl ester group. |
| ¹³C (C=O) | 165 - 170 | Carbonyl carbon of the ester. |
| ¹³C (Aromatic) | 110 - 150 | Carbons of the aromatic ring, with varied shifts due to substituents. |
Global Chemical Reactivity Descriptors
Global chemical reactivity descriptors are fundamental parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors provide insight into the chemical reactivity, kinetic stability, and electronic properties of a molecule. researchgate.net The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more prone to chemical reactions. researchgate.net
For this compound, the presence of electron-donating (hydroxyl, methoxy) and strongly electron-withdrawing (nitro) groups significantly influences the HOMO and LUMO energy levels. The descriptors can be calculated using the following relationships, often applying Koopmans' theorem where the ionization potential (I) is approximated by -E(HOMO) and the electron affinity (A) by -E(LUMO). researchgate.net
Table: Global Chemical Reactivity Descriptors
| Descriptor | Formula | Chemical Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -E(HOMO) | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -E(LUMO) | The energy released when an electron is added to the molecule. |
| HOMO-LUMO Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | An indicator of chemical stability and reactivity. A smaller gap implies higher reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of the molecule to attract electrons. |
| Chemical Potential (μ) | μ = -(I + A) / 2 = -χ | The escaping tendency of electrons from an equilibrium system; related to electronegativity. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |
Charge Transfer Complex Studies
A charge-transfer (CT) complex is formed through a weak donor-acceptor interaction, where a partial transfer of electronic charge occurs from an electron-donor molecule to an electron-acceptor molecule. mdpi.com This interaction often results in the formation of a new, distinct absorption band in the UV-Visible spectrum. This compound, with its electron-deficient aromatic ring due to two nitro groups, is an excellent π-electron acceptor. It can form stable CT complexes with various electron donors, such as aromatic amines and polycyclic aromatic hydrocarbons.
Studies on the closely related 3,5-dinitrosalicylic acid (DNSH) have demonstrated its ability to form 1:1 CT complexes with donors like o-phenylenediamine and p-phenylenediamine. nih.govresearchgate.net These complexes are characterized by strong hydrogen bonds and significant charge transfer, as confirmed by spectroscopic methods (FTIR, NMR, UV-Vis) and computational analysis. nih.gov
Computational investigations of these CT complexes, for instance between p-phenylenediamine (PPD) and 3,5-dinitrosalicylic acid (DNS), reveal that the complex is highly stable, with significant negative complexation energy. researchgate.net The stability of such complexes is influenced by both electrostatic and dispersion forces. researchgate.net The formation of these complexes can alter the chemical and physical properties of the parent molecules.
Table: Computational Data for a Representative Charge Transfer Complex (p-phenylenediamine with 3,5-dinitrosalicylic acid)
| Parameter | Value in Vacuum | Value in Water | Value in Methanol |
|---|---|---|---|
| Complexation Energy (kcal/mol) | -116.88 | -164.94 | -112.72 |
| BSSE-Corrected Complexation Energy (kcal/mol) | -112.90 | -160.93 | -109.19 |
Data sourced from a computational study on a related complex to illustrate the principles of CT complex analysis. researchgate.net
Applications in Organic Synthesis
Glycosyl Donor in Complex Carbohydrate Synthesis
In the synthesis of complex carbohydrates and glycoconjugates, a glycosyl donor is a carbohydrate molecule with a leaving group at the anomeric position, which can be activated to react with a glycosyl acceptor (typically an alcohol) to form a glycosidic bond. Methyl 3,5-dinitrosalicylate has been effectively utilized to form activated glycosyl donors, referred to as DISAL glycosyl donors. nih.gov These donors are instrumental in synthesizing intricate carbohydrate structures under mild conditions. nih.govrsc.org
A significant application of DISAL glycosyl donors is in the efficient synthesis of glycosylated phenazine (B1670421) natural products and their analogs. nih.govsigmaaldrich.com Phenazines are a class of nitrogen-containing heterocyclic compounds, many of which exhibit a wide range of biological activities. Their glycosylated derivatives are of considerable interest to medicinal chemists.
Researchers have successfully synthesized benzoylated D-glucose, D-galactose, and L-quinovose DISAL glycosyl donors in high yields. nih.gov These donors were then used to glycosylate phenazine-based acceptors such as methyl saphenate and 2-hydroxyphenazine (B1496473) under mild reaction conditions. nih.govrsc.org This methodology provides a direct and efficient route to novel glycosylated phenazine analogs, one of which demonstrated inhibitory activity against topoisomerase II. nih.govrsc.org
Below is a table summarizing the yields of specific glycosylated phenazine products synthesized using DISAL donors.
| Glycosyl Donor | Glycosyl Acceptor | Product | Yield |
| Benzoylated D-glucose DISAL | Methyl saphenate | Methyl 6-[(R/S)-1-(2,3,4,6-tetra-O-benzoyl-β-D-glucopyranosyl)ethyl]phenazine-1-carboxylic ester | 65% |
| Benzoylated D-galactose DISAL | 2-hydroxyphenazine | 2-(2,3,4,6-Tetra-O-benzoyl-β-D-galactopyranosyl)phenazine | 70% |
Data sourced from Organic & Biomolecular Chemistry. rsc.org
The formation of a glycosidic bond creates a new stereocenter at the anomeric carbon, resulting in either an α or β linkage. Controlling this stereochemistry is a central challenge in carbohydrate synthesis. Protocols utilizing DISAL glycosyl donors have been shown to proceed with high stereospecificity. For instance, the reaction between a benzoylated D-glucose DISAL donor and methyl saphenate yields the product as a pure β-anomer. rsc.org This stereochemical control is crucial for synthesizing biologically active molecules where a specific anomeric configuration is often required for activity.
Combinatorial chemistry is a powerful strategy for rapidly generating a large library of related compounds for biological screening. An essential requirement for synthetic methods used in combinatorial chemistry is the use of mild, efficient, and easily handled reaction protocols. The glycosylation method employing DISAL donors meets these criteria. nih.gov The reactions are efficient, proceed under mild conditions, and are operationally simple, making them well-suited for the assembly of glycosylated compound libraries. nih.govrsc.org This compatibility significantly accelerates the discovery of new bioactive glycosylated molecules.
Role in Nucleophilic Substitution Reactions
The formation of a glycosidic bond is a nucleophilic substitution reaction. In this process, the nucleophilic alcohol of the glycosyl acceptor attacks the electrophilic anomeric carbon of the glycosyl donor, displacing a leaving group. masterorganicchemistry.com The effectiveness of this reaction is highly dependent on the nature of the leaving group.
The this compound moiety is an excellent leaving group due to the presence of two strongly electron-withdrawing nitro groups on the aromatic ring. nih.govyoutube.com In a nucleophilic aromatic substitution context, electron-withdrawing groups activate the ring and stabilize the negative charge that develops in the transition state and in the subsequent leaving group. masterorganicchemistry.comyoutube.com This stabilization facilitates the departure of the dinitrosalicylate group, thereby promoting the forward reaction and leading to the efficient formation of the glycosidic bond. nih.gov
Analytical Methodologies and Assay Development
3,5-Dinitrosalicylic Acid (DNS) Assay for Reducing Sugars
The 3,5-dinitrosalicylic acid (DNS) assay is a cornerstone colorimetric method for the determination of reducing sugars. wikipedia.orgyoutube.com Since its introduction by James B. Sumner, it has been extensively used in biochemistry and biotechnology to quantify carbohydrate levels. wikipedia.org The assay is valued for its simplicity and efficiency, particularly in measuring the activity of carbohydrases.
The fundamental principle of the DNS assay is a redox reaction that occurs under alkaline conditions. researchgate.netnih.gov In this reaction, the reducing sugar, which possesses a free carbonyl group (either an aldehyde in aldoses like glucose or a ketone in ketoses like fructose), acts as the reducing agent. youtube.com The 3,5-dinitrosalicylic acid is reduced, while the aldehyde or ketone group of the sugar is oxidized to a carboxyl group. youtube.comresearchgate.net
Specifically, one of the nitro groups (NO₂) on the 3,5-dinitrosalicylic acid molecule is reduced to an amino group (NH₂), resulting in the formation of 3-amino-5-nitrosalicylic acid. wikipedia.orgyoutube.com This product has a distinct reddish-brown color and exhibits strong absorbance at a wavelength of 540 nm. wikipedia.org The intensity of the color produced is directly proportional to the concentration of the reducing sugar in the sample, allowing for quantitative analysis. sciencevivid.com
The accuracy and sensitivity of the DNS assay are highly dependent on the optimization of several key parameters.
Reagent Preparation: The DNS reagent is a solution containing several components, each with a specific function. A typical preparation involves dissolving 3,5-dinitrosalicylic acid and sodium potassium tartrate in a sodium hydroxide (B78521) solution. researchgate.net Sodium hydroxide provides the necessary alkaline environment for the redox reaction to proceed. umrah.ac.id Sodium potassium tartrate, also known as Rochelle salt, is crucial for stabilizing the color of the final product. Phenol and sodium metabisulfite are sometimes included to enhance the color intensity and prevent interference from dissolved oxygen.
Incubation Time and Temperature: The reaction between the DNS reagent and the reducing sugar is initiated by heat. Samples are typically incubated in a boiling water bath (100°C) for a period of 5 to 15 minutes. researchgate.networthington-biochem.com The optimal incubation time can vary depending on the specific protocol and the nature of the samples being analyzed. It is important to maintain a consistent incubation time across all samples and standards to ensure reproducibility. igem.wiki
Substrate Concentration: The concentration of the reducing sugar in the sample should fall within the linear range of the assay. upm.edu.my If the concentration is too high, the absorbance reading may exceed the detection limit of the spectrophotometer, and the relationship between concentration and absorbance may no longer be linear. researchgate.net In such cases, the sample must be diluted before analysis. Conversely, if the concentration is too low, the color change may be insufficient for accurate measurement.
Table 1: Example of DNS Reagent Composition and Assay Conditions
| Parameter | Value/Procedure |
|---|---|
| DNS Reagent Composition | 10 g of 3,5-dinitrosalicylic acid, 300 g of sodium potassium tartrate, dissolved in 700 ml of 0.5 N NaOH, final volume adjusted to 1000 ml with distilled water. upatras.gr |
| Incubation Temperature | 100°C (boiling water bath). upatras.gr |
| Incubation Time | 5 minutes. worthington-biochem.comupatras.gr |
| Wavelength for Absorbance Measurement | 540 nm. wikipedia.orgupatras.gr |
The quantification of reducing sugars using the DNS assay is achieved by spectrophotometry. sciencevivid.com A standard curve is constructed by measuring the absorbance of a series of solutions with known concentrations of a specific reducing sugar, typically glucose or maltose. sciencevivid.comyoutube.com The absorbance values are then plotted against the corresponding sugar concentrations. researchgate.net This plot should yield a linear relationship within a certain concentration range. sciencevivid.com The concentration of the reducing sugar in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the standard curve. youtube.comscribd.com
Table 2: Example Data for a Glucose Standard Curve
| Glucose Concentration (mg/mL) | Absorbance at 540 nm |
|---|---|
| 0.0 | 0.000 |
| 0.2 | 0.250 |
| 0.4 | 0.500 |
| 0.6 | 0.750 |
| 0.8 | 1.000 |
| 1.0 | 1.250 |
A major application of the DNS assay is in the field of enzymology, particularly for measuring the activity of carbohydrases such as xylanase and alpha-amylase. wikipedia.org These enzymes hydrolyze complex carbohydrates into smaller reducing sugars. The DNS assay is used to quantify the amount of reducing sugar produced over a specific period, which is a direct measure of the enzyme's activity. upm.edu.my
For instance, to determine the activity of alpha-amylase, the enzyme is incubated with a starch solution for a set time and temperature. worthington-biochem.com The reaction is then stopped by adding the DNS reagent, and the amount of reducing sugar (maltose) produced is measured. worthington-biochem.com One unit of enzyme activity is often defined as the amount of enzyme that releases one micromole of reducing sugar per minute under the specified assay conditions. worthington-biochem.com Similarly, for xylanase, the substrate is xylan, and the activity is determined by measuring the release of xylose or xylo-oligosaccharides. umrah.ac.idptfos.hr
Table 3: Comparison of Xylanase Activity on Different Substrates Measured by DNS Assay
| Substrate | Enzyme Activity (U/mL) |
|---|---|
| Beechwood Glucuronoxylan | ~1900 nih.gov |
| Birchwood Glucuronoxylan | ~1900 nih.gov |
| Wheat Arabinoxylan | Significantly higher apparent activity due to overestimation. nih.gov |
Note: The DNS assay can overestimate xylanase activity, especially with substrates like wheat arabinoxylan, due to a higher color response with xylo-oligosaccharides compared to the xylose standard. nih.gov
Despite its widespread use, the DNS assay is known to be susceptible to interference from various compounds, which can lead to inaccurate results and false positives. researchgate.net One significant source of interference comes from the degradation products of lignocellulosic biomass, such as furfural and 5-hydroxymethylfurfural (5-HMF). researchgate.netnih.gov These compounds also contain carbonyl groups that can react with the DNS reagent, leading to an overestimation of the reducing sugar concentration. nih.gov Studies have shown that the presence of furans can result in a 68% higher estimation of reducing sugars than the actual amount. nih.gov
Amino acids present in the reaction mixture can also interfere with the assay. semanticscholar.org To mitigate some of these interferences, modifications to the DNS reagent have been proposed, such as the inclusion of phenol. It is also crucial to run appropriate blanks, including an enzyme blank and a substrate blank, to account for any background absorbance. nih.gov For complex samples, it may be necessary to use alternative, more specific methods for sugar quantification, such as high-performance liquid chromatography (HPLC), to verify the results obtained from the DNS assay. semanticscholar.org
Other Spectrophotometric Applications (e.g., Ampicillin determination)
Beyond its primary use in sugar analysis, 3,5-dinitrosalicylic acid has been employed in other spectrophotometric methods. One notable application is the determination of the antibiotic ampicillin. sigmaaldrich.com A method has been developed based on the formation of a colored condensation product when ampicillin reacts with nitrobenzene derivatives, including 3,5-dinitrosalicylic acid, in an alkaline aqueous-acetone medium. researchgate.net The resulting colored complex can be quantified spectrophotometrically. For the reaction with 3,5-dinitrosalicylic acid, the maximum absorbance is observed at 444 nm, and Beer's law is obeyed in the concentration range of 0.5–28 μg/ml. researchgate.net This provides a simple and rapid method for the quantification of ampicillin in pharmaceutical preparations. researchgate.net
Biomedical and Pharmaceutical Research
Biological Activities of Methyl 3,5-Dinitrosalicylate and its Derivatives
This compound and the broader class of salicylic (B10762653) acid derivatives have been the subject of various biomedical research studies to determine their therapeutic potential. Investigations have primarily focused on the biological activities of compounds synthesized using this compound as a precursor or key reagent. These activities span antioxidant, enzyme-inhibiting, and antimicrobial effects.
The capacity of a compound to neutralize reactive oxygen species (ROS) and other free radicals is a key indicator of its potential to mitigate oxidative stress, which is implicated in numerous disease pathologies. While comprehensive studies on the antioxidant profile of this compound itself are not extensively detailed in available literature, its inclusion in patented formulations as a radical scavenger suggests a recognized potential in this area. google.comjustia.comgoogle.com The broader family of salicylates has been noted for its ability to scavenge free radicals, such as β-carotene radical cations. researchgate.net
Research into derivatives of salicylic acid has provided more direct evidence of antioxidant activity. For instance, certain synthesized derivatives have demonstrated the ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals, a common measure of antioxidant efficacy. semanticscholar.orgsemanticscholar.org Complexes derived from salicylic acid have also been evaluated for their antioxidant potential using the DPPH assay, showing moderate to good activity. researchgate.net
Table 1: Antioxidant Activity of Salicylic Acid Derivatives
| Compound/Derivative Class | Assay | Finding |
|---|---|---|
| Salicylates | β-carotene radical cation scavenging | Efficiently scavenges radical cations. researchgate.net |
| 3DMAPS and 3DEAPS | DPPH radical scavenging | Demonstrated good antioxidant activity. semanticscholar.orgsemanticscholar.org |
| Salicylic acid-derived complexes | DPPH radical scavenging | Exhibited moderate to good antioxidant activity. researchgate.net |
| This compound | Industrial Application | Used as a radical scavenger in patented formulations. google.comjustia.comgoogle.com |
This table summarizes findings on the antioxidant properties of the broader salicylate (B1505791) class and specific derivatives.
The strategic inhibition of specific enzymes is a cornerstone of modern pharmacology, offering targeted therapeutic interventions for a wide range of diseases. Research has explored the utility of this compound, often as a synthetic precursor, in the development of various enzyme inhibitors.
In the context of diabetes management, the inhibition of α-glucosidase is a key therapeutic strategy to control postprandial hyperglycemia. While this compound is not typically identified as a direct inhibitor, its parent compound, 3,5-dinitrosalicylic acid (DNSA), is fundamental to the study of this enzyme. The DNSA method is a widely used colorimetric assay to quantify the reducing sugars released by α-glucosidase activity. Therefore, the dinitrosalicylate structure is integral to the laboratory evaluation and screening of potential α-glucosidase inhibitors. aladdin-e.com Furthermore, this compound has been employed as a glycosyl donor in the synthesis of compounds that are subsequently studied for their effects on glucosidase. researchgate.netresearchgate.net
Inhibiting acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a primary treatment approach for neurodegenerative conditions like Alzheimer's disease. Currently, there is a lack of significant research in the scientific literature specifically investigating this compound or its direct derivatives as acetylcholinesterase inhibitors. While other salicylate-containing compounds, such as physostigmine (B191203) salicylate, are known AChE inhibitors, this activity is not directly associated with the this compound structure. americanchemicalsuppliers.com
Topoisomerase II is a vital enzyme for DNA replication and is a validated target for anticancer drugs. The inhibition of this enzyme can lead to the death of rapidly dividing cancer cells. This compound plays a significant role in this area as an efficient glycosyl donor, commonly referred to as DISAL. acs.org It is used in the synthesis of complex glycosylated natural products and their analogues, particularly phenazines, which have demonstrated notable antitumor properties. nih.gov The biological activity of these synthesized phenazine (B1670421) derivatives is often associated with their ability to inhibit topoisomerase II. nih.govacs.org Research has shown that glycosylated analogs produced using DISAL donors can exhibit inhibitory activity against this key enzyme, highlighting an important indirect contribution of this compound to the development of potential cancer therapies. acs.org
The rise of antibiotic-resistant pathogens has spurred research into new antimicrobial agents. Derivatives synthesized using this compound as a chemical tool have shown promise in this field. For example, it has been used in the solid-phase synthesis of new saphenamycin (B1681439) analogues, which were subsequently found to possess antimicrobial activity. acs.org Phenazine natural products and their derivatives, which can be synthesized using DISAL donors, are also well-recognized for their broad-spectrum antibiotic activities. researchgate.netnih.gov However, it is noteworthy that some studies on other complex salicylic acid derivatives have found them to be ineffective against certain bacterial and fungal strains, indicating that antimicrobial efficacy is highly dependent on the final molecular structure. researchgate.net
Table 2: Compounds Mentioned in This Article
| Compound Name |
|---|
| This compound |
| 3,5-dinitrosalicylic acid |
| Acetylcholine |
| Physostigmine salicylate |
| Saphenamycin |
Antidiabetic Effects and Carbohydrate Metabolism Modulation
The parent compound, 3,5-dinitrosalicylic acid (DNSA), is widely recognized for its use in the quantitative analysis of reducing sugars. wikipedia.org This application is based on its reaction with reducing sugars to produce a colored compound, which is instrumental in assays for enzymes like α-amylase, a key enzyme in carbohydrate metabolism. nih.govnih.gov While this demonstrates an interaction with components of carbohydrate metabolism, there is currently no direct evidence to support the use of this compound itself as a therapeutic agent for antidiabetic effects or for the modulation of carbohydrate metabolism in a clinical context.
Co-crystallization in Pharmaceutical Formulations
Co-crystallization has emerged as a significant strategy in pharmaceutical sciences to enhance the physicochemical properties of active pharmaceutical ingredients (APIs). nih.govsphinxsai.comnih.gov This technique involves the formation of a crystalline solid comprising the API and a co-former in a specific stoichiometric ratio, held together by non-covalent interactions. nih.gov 3,5-Dinitrosalicylic acid, the parent acid of this compound, has been successfully utilized as a co-former in pharmaceutical co-crystals. cambridge.org
Enhancement of Active Pharmaceutical Ingredient (API) Solubility and Stability
A primary goal of co-crystallization is to improve the solubility and stability of poorly soluble drugs. nih.govsphinxsai.com By modifying the crystal lattice, co-crystals can disrupt the strong intermolecular forces present in the pure API, leading to improved dissolution rates and, consequently, enhanced bioavailability. nih.gov While specific studies quantifying the enhancement of solubility and stability of APIs using this compound as a co-former are not yet prevalent, the underlying principles of co-crystallization suggest its potential in this area. The formation of co-crystals can also improve the physical and chemical stability of drugs, for instance, by protecting them from hydration or chemical degradation. nih.gov
Modification of Drug Release Profiles
Co-crystallization can also be employed to modify the release profiles of drugs. The choice of co-former and the resulting crystal structure can influence the dissolution rate of the API, allowing for the design of formulations with tailored release characteristics, such as sustained or controlled release. This offers a valuable tool for optimizing the therapeutic efficacy and patient compliance of various medications.
Case Studies (e.g., Levetiracetam Co-crystals)
A notable example of the application of a related compound in co-crystallization is the formation of a co-crystal between the anti-epileptic drug Levetiracetam and 3,5-dinitrosalicylic acid. cambridge.orgresearchgate.net Levetiracetam is a highly water-soluble drug, but co-crystallization can be explored to modify its other physicochemical properties. nih.govnih.gov
In a study, a 1:1 stoichiometric co-crystal of Levetiracetam and 3,5-dinitrosalicylic acid was successfully synthesized and characterized. cambridge.orgresearchgate.net The crystal structure revealed that the two components are linked by hydrogen bonds, forming a stable heterodimeric structure. cambridge.org This research demonstrates the feasibility of using dinitrosalicylic acid derivatives as co-formers to create novel solid forms of existing drugs. While this particular study focused on the structural characterization of the co-crystal, it lays the groundwork for future investigations into how these new crystalline forms might impact the drug's solubility, stability, and release profile, potentially leading to improved therapeutic formulations. cambridge.orgresearchgate.net
Pharmacological Mechanisms of Action (general)
Currently, there is a significant lack of specific research data available in publicly accessible scientific literature regarding the detailed pharmacological mechanisms of action for this compound. While its parent compound, 3,5-dinitrosalicylic acid (DNSA), is extensively documented as a reagent in biochemical assays, particularly for the quantification of reducing sugars, the specific biological and pharmacological activities of the methyl ester derivative remain largely uninvestigated.
Due to the absence of dedicated research on its pharmacological effects, a detailed description of its mechanisms of action cannot be provided at this time. Further investigation into the in vitro and in vivo effects of this compound is required to elucidate any potential therapeutic activities and corresponding molecular pathways.
Table of Research Findings on Related Compounds
| Compound | Research Focus | Key Finding |
| 3,5-Dinitrosalicylic Acid (DNSA) | Biochemical Assay | Reacts with reducing sugars to form 3-amino-5-nitrosalicylic acid, used for colorimetric quantification. |
| Dinitrophenol Derivatives (General) | Toxicology | Can act as uncouplers of oxidative phosphorylation, disrupting cellular energy metabolism. |
Environmental Chemistry and Remediation Studies
Adsorption Characteristics in Wastewater Treatment
The adsorption of 3,5-dinitrosalicylic acid (DNS), a compound structurally similar to Methyl 3,5-dinitrosalicylate, has been investigated to understand its removal from aqueous solutions. mdpi.com The efficiency of the adsorption process is influenced by the type of adsorbent used and various environmental factors. mdpi.com
Activated carbon, in both granulated (GAC) and powdered (PAC) forms, is a widely used adsorbent due to its high surface area, porous structure, and stability. mdpi.comresearchgate.net Studies have shown that both GAC and PAC are effective in adsorbing DNS from water. mdpi.com However, powdered activated carbon generally exhibits a higher adsorption capacity compared to granulated activated carbon under similar conditions. mdpi.com For instance, at 45 °C, the maximum adsorption capacity for DNS was 11.57 mg/g for PAC, while it was 6.97 mg/g for GAC. mdpi.comnih.govresearchgate.net This difference is attributed to the larger available surface area of the smaller PAC particles. mdpi.comsemanticscholar.org
Temperature plays a significant role in the adsorption of DNS onto activated carbon. mdpi.com Research indicates that an increase in temperature generally enhances the adsorption capacity. mdpi.com For example, the adsorption of DNS on both GAC and PAC was found to increase with a rise in temperature from 25 °C to 45 °C. mdpi.com This suggests that the adsorption process is endothermic, meaning it consumes heat. pjoes.com The increased mobility of the DNS molecules at higher temperatures may facilitate their movement to the active sites on the adsorbent surface. mdpi.com
The removal percentage of DNS also shows a positive correlation with temperature. For GAC, the removal percentage increased from 64% at 25 °C to 86.6% at 45 °C. mdpi.com Similarly, for PAC, the removal percentage rose from 59.3% at 25 °C to 92.1% at 45 °C. mdpi.com
Table 1: Effect of Temperature on the Adsorption Capacity and Removal Percentage of 3,5-Dinitrosalicylic Acid
| Adsorbent | Temperature (°C) | Maximum Adsorption Capacity (mg/g) | Removal Percentage (%) |
| GAC | 25 | - | 67.0 |
| GAC | 35 | - | 74.6 |
| GAC | 45 | 6.97 | 86.6 |
| PAC | 25 | - | 69.8 |
| PAC | 35 | - | 91.0 |
| PAC | 45 | 11.57 | 92.1 |
Data compiled from a study on the adsorption of 3,5-dinitrosalicylic acid. mdpi.com
To describe the equilibrium of adsorption, various isotherm models are employed, with the Langmuir and Freundlich models being two of the most common. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is applicable to multilayer adsorption on a heterogeneous surface. semanticscholar.orgijcce.ac.ir
In the study of DNS adsorption on GAC and PAC, the experimental data were analyzed using these models. mdpi.com The results indicated that the SIPS model, which is a combination of the Langmuir and Freundlich models, provided the best fit, suggesting that the adsorption occurs on a heterogeneous surface in more than one layer. mdpi.com The Freundlich model also provided a good fit, with the Freundlich constant 'n' being greater than 1, which implies that the adsorption process is favorable. mdpi.com
The Langmuir model's separation factor (RL) values were found to be between 0 and 1, which also indicates that the adsorption of DNS onto both GAC and PAC is a favorable process. mdpi.com
Table 2: Adsorption Isotherm Parameters for 3,5-Dinitrosalicylic Acid on Activated Carbon
| Adsorbent | Isotherm Model | Parameters | Value at 25°C | Value at 35°C | Value at 45°C |
| GAC | Langmuir | q_max (mg/g) | 5.39 | 6.13 | 6.97 |
| K_L (L/mg) | 0.49 | 0.62 | 0.88 | ||
| Freundlich | K_F ((mg/g)(L/mg)^(1/n)) | 1.83 | 2.22 | 2.76 | |
| n | 2.15 | 2.21 | 2.33 | ||
| PAC | Langmuir | q_max (mg/g) | 9.08 | 10.21 | 11.57 |
| K_L (L/mg) | 0.75 | 0.98 | 1.25 | ||
| Freundlich | K_F ((mg/g)(L/mg)^(1/n)) | 3.54 | 4.21 | 5.11 | |
| n | 2.56 | 2.63 | 2.78 |
Data adapted from a study on the adsorption of 3,5-dinitrosalicylic acid. mdpi.com
Future Research Directions and Translational Impact
Exploration of Novel Synthetic Pathways
The synthesis of Methyl 3,5-dinitrosalicylate and related nitroaromatic compounds is an area ripe for innovation. scielo.brnih.gov Current methods often rely on traditional nitration and esterification reactions which, while effective, may involve harsh conditions. scielo.brnih.gov Future research is geared towards developing more efficient, sustainable, and versatile synthetic strategies.
Key areas of exploration include:
Advanced Catalytic Systems: Investigating novel catalysts to improve the regioselectivity and yield of nitration on the salicylic (B10762653) acid backbone before or after esterification.
Flow Chemistry: Implementing continuous flow reactors for the synthesis, which can offer better control over reaction parameters, improve safety for nitration reactions, and allow for easier scalability.
Biocatalysis: Exploring enzymatic routes for the synthesis, potentially offering high specificity and milder reaction conditions.
Nucleophilic Aromatic Substitution (SNAr): Further development of SNAr reactions provides a versatile and convenient method for producing alkyl nitroaromatic ethers and related compounds. tandfonline.com Research into novel bases and reaction conditions could expand the scope and efficiency of this method for synthesizing derivatives of this compound. tandfonline.com
One notable application of this compound is as a glycosyl donor, termed DISAL, for the synthesis of oligosaccharides. nih.govresearchgate.netacs.org These donors are effective under neutral or mildly basic conditions and have been used to create complex molecules like a starch-related hexasaccharide. researchgate.netacs.org Future work will likely focus on preparing novel DISAL disaccharide donors through methods like nucleophilic aromatic substitution to further streamline the synthesis of complex carbohydrates. researchgate.netacs.org
Advanced Mechanistic Elucidation of Biological Activities
While the biological activities of many salicylic acid derivatives are well-documented, the specific mechanisms of this compound are less understood. unair.ac.id Future research will focus on unraveling its interactions with biological systems at a molecular level.
Potential research avenues include:
Target Identification: Utilizing proteomic and genomic approaches to identify specific protein targets and cellular pathways modulated by the compound. Given that related salicylates are known to interact with enzymes like cyclooxygenase (COX), investigating its potential as a COX inhibitor is a logical step. unair.ac.idscialert.net
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound analogs to systematically probe how modifications to the chemical structure affect biological activity. This can lead to the design of more potent and selective compounds.
Glycosylation Studies: The use of this compound (DISAL) as a glycosyl donor opens up possibilities for creating novel glycosylated natural products and analogs. researchgate.netnih.govnih.gov Screening these new compounds for biological activity, such as topoisomerase II inhibition, is a promising area of future research. researchgate.net
Development of New Analytical Probes
The nitroaromatic structure of this compound makes it a candidate for development as a novel analytical probe. nih.govrsc.org Nitroaromatic compounds are known to quench the fluorescence of certain molecules, a property that can be harnessed for sensor development. nih.govrsc.org
Future directions in this area involve:
Fluorescent "Turn-Off" and "Turn-On" Sensors: Designing sensor systems where the presence of a specific analyte interacts with this compound to either quench ("turn-off") or initiate ("turn-on") a fluorescent signal. mdpi.com Such probes could be developed for detecting various substances, including other nitroaromatic compounds, which are significant environmental pollutants. rsc.org
Electrochemical Sensors: The nitro groups on the aromatic ring are electrochemically active and can be reduced at an electrode surface. This property can be exploited to create sensitive electrochemical sensors. Research has shown that the reduction potential of nitroaromatic compounds shifts based on substituent groups, allowing for selective detection. acs.org
Colorimetric Assays: The parent compound, 3,5-dinitrosalicylic acid, is famously used in a colorimetric assay to quantify reducing sugars. nih.govebi.ac.uk Research could explore whether this compound can be adapted for new or improved colorimetric detection methods, potentially offering different solubility or reactivity profiles.
| Sensor Type | Potential Mechanism | Target Analytes | Potential Advantages |
|---|---|---|---|
| Fluorescent | Fluorescence Quenching / Exciplex Formation mdpi.com | Nitroaromatic Compounds, Amines | High sensitivity, real-time detection rsc.org |
| Electrochemical | Electrochemical Reduction of Nitro Groups acs.org | Substituted Nitroaromatics, Biomolecules | High precision, potential for multiplexing acs.org |
| Colorimetric | Formation of Colored Complexes | Reducing Sugars, Amines | Simplicity, cost-effectiveness ebi.ac.uk |
Design of Next-Generation Pharmaceutical Co-crystals
Co-crystal engineering has emerged as a powerful strategy to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability. iajpr.com The presence of multiple functional groups (ester, hydroxyl, nitro groups) in this compound makes it an intriguing candidate for forming co-crystals. mdpi.com
Future research will likely focus on:
Co-former Screening: Systematically screening a wide range of pharmaceutically acceptable co-formers to form stable co-crystals with this compound or its derivatives.
Structure-Property Correlation: Investigating how the crystal packing and intermolecular interactions (such as hydrogen bonding and π-π stacking) in the co-crystals influence bulk properties like dissolution rate and bioavailability. mdpi.com
Computational Prediction: Using computational methods and crystal structure prediction to guide the selection of co-formers and predict the structure of potential co-crystals, thereby accelerating the experimental discovery process. researchgate.net A significant portion of known organic co-crystals already involves di- or tri-nitro aromatic compounds. iajpr.com
Optimization of Environmental Remediation Strategies
Nitroaromatic compounds are recognized as significant and recalcitrant environmental pollutants due to their widespread use and toxic properties. nih.govnih.gov This has spurred research into effective remediation strategies, with a growing emphasis on biological methods. mdpi.com
Future research directions include:
Bioremediation: Investigating the microbial degradation of this compound. Microorganisms, including bacteria, fungi, and algae, have shown the ability to break down various nitroaromatics under both aerobic and anaerobic conditions. nih.govmdpi.com The initial step often involves the reduction of the nitro groups to amino groups, which can decrease the compound's mutagenicity. cambridge.org
Mycoremediation: Exploring the use of fungi, such as Phanerochaete chrysosporium, which have demonstrated the ability to degrade a range of nitroaromatic compounds. nih.govmdpi.com The extensive mycelial networks of fungi can enhance the interaction between enzymes and pollutants. mdpi.com
Phytoremediation: Assessing the potential of plants to uptake and metabolize this compound from contaminated soil and water. This approach is particularly suited for large areas with low-level contamination. nih.gov
| Strategy | Organism/Method | Potential Mechanism | Applicability |
|---|---|---|---|
| Bioremediation | Bacteria (e.g., Pseudomonas sp.), Algae, Yeasts nih.govmdpi.com | Enzymatic reduction of nitro groups to amino groups mdpi.com | Contaminated soil and wastewater mdpi.com |
| Mycoremediation | Fungi (e.g., Phanerochaete chrysosporium) nih.govmdpi.com | Degradation via mycelial networks and enzymes mdpi.com | Complex environments, highly recalcitrant compounds mdpi.com |
| Phytoremediation | Various plants | Uptake and metabolic transformation of pollutants nih.gov | Large areas with diffuse, low-level contamination nih.gov |
Integration with Systems Biology and Chemoinformatics
The integration of computational approaches with experimental work is crucial for accelerating research and gaining deeper insights. Chemoinformatics and systems biology offer powerful tools to study this compound. unair.ac.id
Future applications in this domain include:
Molecular Docking: Performing in silico docking studies to predict the binding affinity and interaction modes of this compound with various biological targets, such as viral proteins or enzymes like COX-2. unair.ac.idnih.gov This can help prioritize experimental testing and guide the design of more potent inhibitors. unair.ac.id
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of this compound and its analogs with their observed biological activities or properties. fip.org This can provide predictive models for designing new compounds with enhanced characteristics.
Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic behavior of the compound when interacting with biological macromolecules, providing insights into the stability of the complex and the mechanism of action at an atomic level. researchgate.net
Q & A
Q. What are the optimal synthetic routes for methyl 3,5-dinitrosalicylate, and how is its purity validated?
this compound is typically synthesized via esterification of 3,5-dinitrosalicylic acid with methanol under acidic conditions. Key characterization methods include:
- FTIR spectroscopy to confirm ester functional groups (C=O stretch at ~1700 cm⁻¹) and nitro group vibrations (asymmetric NO₂ stretch at ~1530 cm⁻¹) .
- Elemental analysis to verify stoichiometry, with deviations <0.3% indicating high purity .
- X-ray fluorescence (XRF) for metal contamination checks, particularly if used in coordination chemistry .
Q. How is this compound applied in glycosylation protocols?
The compound serves as a glycosyl donor in combinatorial chemistry due to its stability and reactivity. Methodologically:
- Activation : Use Lewis acids (e.g., AgOTf) to promote glycosidic bond formation .
- Monitoring : Track reaction progress via TLC or HPLC, with UV detection at 254 nm for nitroaromatic intermediates .
- Workup : Purify products via silica gel chromatography, eluting with ethyl acetate/hexane gradients .
Advanced Research Questions
Q. What methodologies are used to analyze the thermal decomposition kinetics of this compound derivatives?
Thermal behavior is studied using:
- TG-DTG/DSC : Identify decomposition stages (e.g., dehydration, exothermic decomposition). For example, cerium 3,5-dinitrosalicylate shows three stages, with activation energy () calculated via the Kissinger method (159.17 kJ·mol⁻¹) .
- In situ FTIR : Monitor gas-phase products (e.g., CO₂, NO₂) during decomposition .
- Kinetic modeling : Fit data to Avrami-Erofeev equations () for nucleation-controlled mechanisms .
Q. How can crystallographic studies resolve hydrogen-bonding patterns in this compound complexes?
- Data collection : Use Mo-Kα radiation ( Å) for single-crystal X-ray diffraction. For example, rubidium 3,5-dinitrosalicylate exhibits a 10-coordinate Rb⁺ center linked via O-atoms and π-π stacking (centroid distance = 3.675 Å) .
- Refinement : Employ SHELXL for structure solution, with R-factors <5% indicating high accuracy .
- Hydrogen bonding : Analyze using graph-set notation (e.g., intramolecular O–H⋯O bonds in 3,5-dinitrosalicylate anions) .
Q. What role does this compound play in catalytic combustion of solid propellants?
- Mechanism : Metal complexes (e.g., Zr/Ce salts) catalyze NO₂ release, accelerating AP (ammonium perchlorate) decomposition. DSC shows reduced decomposition onset by 30–50°C .
- Performance testing : Incorporate 2–5 wt% catalyst into DB/CMDB propellants; measure burning rate increases of 15–25% via strand burner experiments .
Methodological Considerations
Q. How does the presence of EDTA interfere with assays involving 3,5-dinitrosalicylate derivatives?
EDTA chelates metal ions, inhibiting DNS reduction by glucose. To mitigate:
- Calibration : Prepare standard curves in EDTA-free buffers .
- Alternative chelators : Use citrate (less interference) in colorimetric assays .
Q. What are best practices for handling this compound in synthetic workflows?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
